
3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of Dimethyl Groups: The methylation of the chromenone core can be achieved using methyl iodide and a strong base like potassium carbonate.
Attachment of the Prop-2-enenitrile Group: The final step involves the reaction of the dimethylated chromenone with 2,2-dimethylpropanoyl chloride and a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or esters.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, chromenone derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This compound could be studied for similar biological activities.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to other biologically active chromenones. It could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, dyes, and pharmaceuticals.
作用机制
The mechanism of action of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
Coumarin: A parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Flavonoids: A class of compounds with a similar chromenone core, known for their antioxidant and anti-inflammatory properties.
Uniqueness
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is unique due to its specific substitution pattern and the presence of the prop-2-enenitrile group. This unique structure may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
(2E)-2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C19H19NO3/c1-11-6-12(2)15-9-13(18(22)23-16(15)7-11)8-14(10-20)17(21)19(3,4)5/h6-9H,1-5H3/b14-8+ |
InChI 键 |
DZXXTNVJVRNJGW-RIYZIHGNSA-N |
手性 SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)/C=C(\C#N)/C(=O)C(C)(C)C)C |
规范 SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)C=C(C#N)C(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


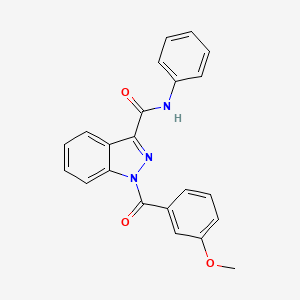
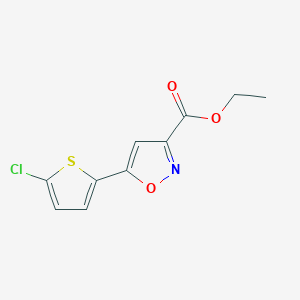
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
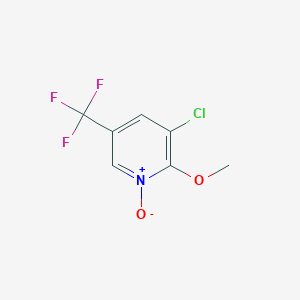

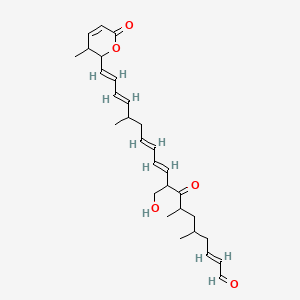

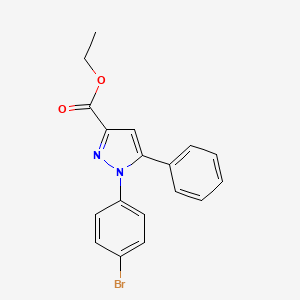

![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)

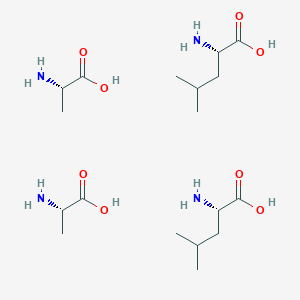
![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
